4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
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Overview
Description
The compound “4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The compound also contains a sulfonyl group attached to a chlorophenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable piperazine derivative with a sulfonyl chloride . The piperazine ring can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The piperazine ring and the pyrimidine ring are both heterocyclic structures, meaning they contain atoms of at least two different elements. The sulfonyl group is a functional group consisting of a sulfur atom bonded to two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The sulfonyl group could potentially undergo reactions such as reduction or substitution . The piperazine ring could potentially undergo reactions such as alkylation or acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity, affecting properties such as solubility .Scientific Research Applications
Antiproliferative Activity
A study by Mallesha et al. (2012) involved the synthesis of derivatives similar to the specified compound and their evaluation for antiproliferative effects against human cancer cell lines. Among these, some compounds showed good activity, suggesting potential as anticancer agents.
Antibacterial Properties
Research by Matsumoto and Minami (1975) on pyrido(2,3-d)pyrimidine derivatives, related to the compound , revealed significant antibacterial activity, especially against gram-negative bacteria.
Synthesis of Novel Derivatives
Chen et al. (2014) reported the synthesis of a novel thieno[2,3-d]pyrimidine compound bearing a sulfonylurea moiety, related to the specified compound, highlighting the versatility in chemical synthesis and potential applications in various fields (Chen et al., 2014).
Vasodilatory Effects
A study by Mccall et al. (1983) on di- and triaminopyrimidine derivatives (similar to the specified compound) showed they act as hypotensives, indicating potential applications in cardiovascular diseases.
Antioxidant Activity
Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which possess antioxidant properties and could be useful in treating age-related diseases like cataracts and Alzheimer's (Jin et al., 2010).
Antiemetic Properties
Research by Mattioda et al. (1975) on 4-piperazinopyrimidines indicated their potential as antiemetic, tranquilizing, and analgesic agents, expanding the therapeutic applications of such compounds.
Inhibition of Lipid Peroxidation
Braughler et al. (1987) described compounds from a similar chemical series as potent inhibitors of lipid peroxidation, suggesting their use in preventing cell damage caused by oxidative stress (Braughler et al., 1987).
Safety and Hazards
Future Directions
The future directions for research on this compound could potentially include further investigation into its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential use in pharmaceuticals, given the known biological activity of many piperazine-containing compounds .
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,13H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSFJDOWUGWOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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